((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid
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Overview
Description
((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid: is a complex organic compound with the molecular formula C40H42N2O9S2. It is known for its unique structure, which includes anthracene, cyclohexane, and benzenesulphonic acid moieties. This compound is primarily used as an intermediate in the synthesis of dyes and pigments, particularly those with deep red and blue hues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid involves the reaction of 9,10-dihydroxy-5,9,10-trioxoanthracene with diamine compounds such as cyclohexane-1,2-diamine. The reaction is typically carried out in a suitable solvent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of reactants and solvents to maintain safety and efficiency. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid is used as a precursor in the synthesis of various dyes and pigments. Its unique structure allows for the creation of compounds with specific color properties.
Biology and Medicine: It may be used in the development of diagnostic tools or therapeutic agents.
Industry: In the industrial sector, the compound is utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Disodium ((9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonate): This compound is similar in structure but contains disodium ions, which may affect its solubility and reactivity.
Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthracenyl)carbamate: Another related compound with a different functional group, which may alter its chemical properties and applications.
Uniqueness: ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid stands out due to its specific combination of anthracene, cyclohexane, and benzenesulphonic acid moieties. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
94022-88-5 |
---|---|
Molecular Formula |
C40H42N2O9S2 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
[2-[[4-[[2-(benzenesulfonyloxymethyl)cyclohexyl]amino]-5-hydroxy-9,10-dioxoanthracen-1-yl]amino]cyclohexyl]methyl benzenesulfonate |
InChI |
InChI=1S/C40H42N2O9S2/c43-35-21-11-18-30-36(35)40(45)38-34(42-32-20-10-8-13-27(32)25-51-53(48,49)29-16-5-2-6-17-29)23-22-33(37(38)39(30)44)41-31-19-9-7-12-26(31)24-50-52(46,47)28-14-3-1-4-15-28/h1-6,11,14-18,21-23,26-27,31-32,41-43H,7-10,12-13,19-20,24-25H2 |
InChI Key |
OGIQQDUDIXBLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)COS(=O)(=O)C2=CC=CC=C2)NC3=C4C(=C(C=C3)NC5CCCCC5COS(=O)(=O)C6=CC=CC=C6)C(=O)C7=C(C4=O)C=CC=C7O |
Origin of Product |
United States |
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